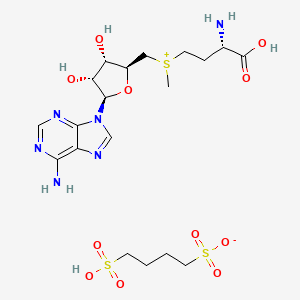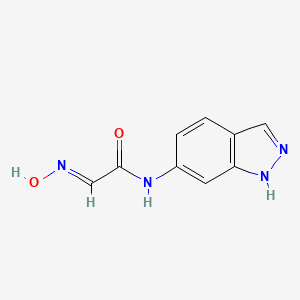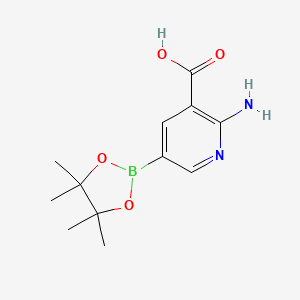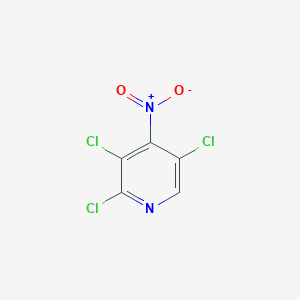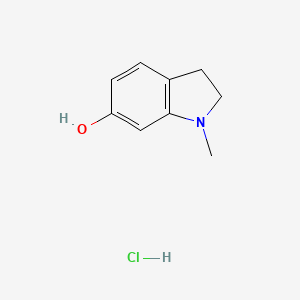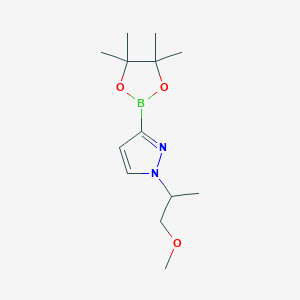
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with an ethoxy group and a fluorobenzyl-imidazolidinone moiety, making it a unique molecule for study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid typically involves multiple steps, including the formation of the imidazolidinone ring, introduction of the fluorobenzyl group, and subsequent coupling with the benzoic acid derivative. Common reagents used in these reactions include ethyl bromoacetate, 2-fluorobenzylamine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound could be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might act as an inhibitor of a particular enzyme or receptor, binding to the active site and preventing substrate interaction. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid include other benzoic acid derivatives and imidazolidinone-containing molecules. Examples include:
- 4-((2-Methoxy-4-((1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
- 4-((2-Ethoxy-4-((1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, might enhance its binding affinity to certain targets or alter its metabolic stability.
Propriétés
Formule moléculaire |
C27H23FN2O6 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
4-[[2-ethoxy-4-[(Z)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H23FN2O6/c1-2-35-24-14-18(9-12-23(24)36-16-17-7-10-19(11-8-17)26(32)33)13-22-25(31)30(27(34)29-22)15-20-5-3-4-6-21(20)28/h3-14H,2,15-16H2,1H3,(H,29,34)(H,32,33)/b22-13- |
Clé InChI |
FQQLBASJCCLALD-XKZIYDEJSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)C(=O)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


